molecular formula C20H16Br2O B337412 2,6-bis(3-bromobenzylidene)cyclohexanone

2,6-bis(3-bromobenzylidene)cyclohexanone

Cat. No.: B337412
M. Wt: 432.1 g/mol
InChI Key: AHJCUJSTWXHHHI-VRNBXGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(3-bromobenzylidene)cyclohexanone is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-bromobenzylidene)cyclohexanone typically involves the condensation of 3-bromobenzaldehyde with cyclohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the final product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(3-bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclohexanone derivative.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated cyclohexanone derivatives.

Scientific Research Applications

2,6-bis(3-bromobenzylidene)cyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-bis(3-bromobenzylidene)cyclohexanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E,6Z)-2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one
  • (2E,6Z)-2,6-bis[(3-fluorophenyl)methylidene]cyclohexan-1-one
  • (2E,6Z)-2,6-bis[(3-methylphenyl)methylidene]cyclohexan-1-one

Uniqueness

2,6-bis(3-bromobenzylidene)cyclohexanone is unique due to the presence of bromine atoms, which can significantly influence its reactivity and potential applications. The bromine atoms can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H16Br2O

Molecular Weight

432.1 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(3-bromophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16Br2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2/b16-10-,17-11+

InChI Key

AHJCUJSTWXHHHI-VRNBXGKJSA-N

SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C(=C\C3=CC(=CC=C3)Br)/C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1

Origin of Product

United States

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